5-methoxy-2-(4-methoxyphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-3-8(4-6-9)11-12-7-10(13-11)15-2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHSTJKVXPKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570012 | |
| Record name | 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128666-02-4 | |
| Record name | 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 4 Methoxyphenyl 1h Imidazole and Analogues
Classical and Contemporary Synthetic Routes for Imidazole (B134444) Nuclei
The synthesis of the imidazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies can be broadly categorized into multicomponent reactions, condensation mechanisms, metal-catalyzed cyclizations, and named reactions like the Van Leusen synthesis.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach is valued for its atom economy, convergence, and the ability to rapidly generate molecular diversity. researchgate.net
Debus-Radziszewski Reaction: First reported by Heinrich Debus in 1858, this reaction is a foundational method for synthesizing imidazoles. ijprajournal.com It is a four-component reaction that typically involves a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). ijprajournal.comwikipedia.orgdbpedia.org The reaction proceeds via the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to undergo cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic imidazole ring. wikipedia.org While the original synthesis often resulted in low yields, modern modifications have significantly improved its efficiency. ijprajournal.com A common variation replaces ammonia with a primary amine to produce N-substituted imidazoles. wikipedia.org This reaction is a prime example of a one-pot synthesis for creating tri- and tetra-substituted imidazoles. researchgate.net
Groebke-Blackburn-Bienaymé (GBB) Synthesis: Discovered in 1998, the Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is a powerful isocyanide-based MCR for producing imidazo-fused heterocycles. researchgate.netbeilstein-journals.orgnih.gov The reaction involves the acid-catalyzed condensation of an amidine (often a 2-aminoazine like 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netnih.gov The mechanism is initiated by the formation of an iminium species from the amidine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent intramolecular cyclization and elimination of water yields the final fused imidazole product. researchgate.net The GBB reaction is highly versatile, tolerating a wide range of catalysts and reaction conditions, including solvent-free and microwave-assisted protocols, making it a staple in combinatorial and medicinal chemistry for creating complex scaffolds. researchgate.netbeilstein-journals.org
Condensation Reaction Mechanisms
Condensation reactions are a broad class of reactions fundamental to imidazole synthesis, where two or more molecules combine, often with the loss of a small molecule like water or ammonia. The Debus-Radziszewski reaction itself is a prime example of a multicomponent condensation process. wikipedia.orgdbpedia.org
The general principle involves the formation of carbon-nitrogen bonds to build the heterocyclic ring. For a typical 2,4,5-trisubstituted imidazole, the synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of nitrogen, typically ammonium (B1175870) acetate (B1210297). rsc.orgijpsonline.com In this process, it is proposed that the dicarbonyl compound and ammonium acetate first react to form intermediate species, which then condense with the aldehyde, leading to cyclization and dehydration to form the imidazole ring. rsc.org Another well-established condensation route involves the reaction of α-hydroxyketones with aldehydes and ammonia. Similarly, α-haloketones can react with amidines to form the imidazole ring, a method known as the Marckwald synthesis. These condensation strategies are robust and allow for the synthesis of a wide array of substituted imidazoles by varying the functional groups on the reactants. derpharmachemica.com
Metal-Catalyzed Cyclization Approaches
Transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, offering novel pathways with high efficiency and regioselectivity. rsc.orgresearchgate.net Copper, rhodium, and gold catalysts are frequently employed. organic-chemistry.org
Copper-catalyzed reactions are particularly prominent and versatile. researchgate.netnih.gov Methods include:
Diamination of Alkynes: The regioselective diamination of terminal alkynes with amidines, catalyzed by copper salts like CuCl₂, provides a direct route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org
[3+2] Cycloaddition: Copper catalysts can promote the [3+2] cycloaddition of various synthons. For instance, the reaction between amines and enones can yield 1,2,4-substituted imidazoles. rsc.org
Oxidative Cyclization: The reaction between 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions, catalyzed by copper, can produce formyl-substituted imidazo[1,2-a]pyridines, showcasing the preservation of sensitive functional groups. nih.govbeilstein-journals.org
Rhodium catalysts are known to facilitate the reaction of 1-sulfonyl triazoles with nitriles, proceeding through a rhodium iminocarbenoid intermediate to form the imidazole product. organic-chemistry.org Gold-catalyzed syntheses can involve a [2+2+1] cycloaddition between an α-imino gold carbene and a nitrile, which acts as both reactant and solvent. organic-chemistry.org These metal-catalyzed approaches often occur under mild conditions and exhibit high tolerance for various functional groups, expanding the scope of accessible imidazole structures. rsc.org
Van Leusen Imidazole Synthesis and Related Transformations
The Van Leusen Imidazole Synthesis provides a versatile route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.org This method is based on the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.orgorganische-chemie.ch TosMIC is a key reagent, possessing an acidic methylene (B1212753) group, a reactive isocyanide function, and a sulfonyl group that acts as an excellent leaving group. organic-chemistry.orgtsijournals.com
The reaction can be performed in two main ways:
Two-Step Synthesis: An aldehyde and an amine are first condensed to form an aldimine, which is then reacted with TosMIC in the presence of a base. organic-chemistry.org
Three-Component Reaction (vL-3CR): The aldehyde, amine, and TosMIC are combined in a one-pot procedure where the aldimine is generated in situ. organic-chemistry.orgorganische-chemie.ch
The mechanism involves the base-mediated cycloaddition of the TosMIC anion to the imine double bond, forming a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) from this intermediate leads to the aromatization of the ring, yielding the final imidazole product. organic-chemistry.orgsemanticscholar.org A key advantage is that the water formed during the in situ generation of the imine does not typically interfere with the main reaction. organic-chemistry.orgorganische-chemie.ch However, if the imine formation is not precedent, TosMIC may react with the aldehyde to produce oxazoles instead. organic-chemistry.org
Optimized Synthetic Protocols for 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole and Closely Related Structures
The synthesis of 2,4,5-triaryl-1H-imidazoles, the class to which this compound belongs, has been significantly refined using green chemistry principles. These modern protocols aim to reduce waste, shorten reaction times, and improve yields.
Green Chemistry Applications in Synthesis (e.g., Microwave-Assisted, Solvent-Free Conditions)
Green chemistry approaches have proven highly effective for synthesizing imidazole derivatives, offering significant advantages over conventional heating methods. researchgate.net These techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool in organic synthesis that can dramatically reduce reaction times from hours to minutes. nih.govniscpr.res.in The efficient internal heating of reactants often leads to higher product yields and purity. nih.gov For the synthesis of 2,4,5-triaryl-1H-imidazoles, a one-pot, three-component condensation of benzil (B1666583), an aromatic aldehyde, and ammonium acetate can be effectively carried out under microwave irradiation. researchgate.net This method provides a rapid and environmentally friendly protocol, especially when using green solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net The optimization of microwave power and irradiation time is crucial for maximizing yield. orientjchem.orgresearchgate.net
Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," is a core principle of green chemistry that minimizes waste and simplifies product purification. researchgate.netasianpubs.org The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been successfully achieved by reacting benzil, various aldehydes, and ammonium acetate (with or without a primary amine) under solvent-free conditions, often with gentle heating or grinding. rsc.orgresearchgate.netasianpubs.org These reactions can be further enhanced by using a recyclable catalyst, such as silica (B1680970) sulfuric acid or magnetic nanoparticles. rsc.orgrsc.org The combination of solvent-free conditions with microwave irradiation represents a particularly efficient and eco-friendly strategy. rsc.org
The synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole , a close structural analogue to the subject compound, is a well-documented example of these principles. It is typically prepared via a multicomponent Debus-Radziszewski-type reaction using benzil, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), and ammonium acetate in a suitable medium like glacial acetic acid under reflux. ijpsonline.com This reaction has been adapted to greener conditions, demonstrating the applicability of these optimized protocols.
Table 1: Comparison of Synthetic Protocols for Triaryl Imidazoles
| Methodology | Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Benzil, Aldehyde, NH₄OAc | Glacial Acetic Acid, Reflux (4-6 hours) | Well-established, simple setup | ijpsonline.comresearchgate.net |
| Microwave-Assisted | Benzil, Aldehyde, NH₄OAc | Ethanol or PEG, Microwave (5-15 mins) | Rapid reaction, high yields, energy efficient | nih.govresearchgate.netorientjchem.org |
| Solvent-Free (Heating) | Benzil, Aldehyde, NH₄OAc, Amine | Neat, 70-110 °C | No solvent waste, easy work-up, high yields | rsc.orgasianpubs.org |
| Solvent-Free (Microwave) | Benzil, Aldehyde, NH₄OAc | Neat, Magnetic Nanoparticle Catalyst, Microwave | Extremely fast, high yields, recyclable catalyst, eco-friendly | rsc.org |
One-Pot Synthetic Sequences
A common one-pot strategy for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium salt (such as ammonium acetate), which serves as the nitrogen source for the imidazole ring. researchgate.net For instance, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was achieved in a one-pot reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in refluxing glacial acetic acid for 2.5 hours. nih.gov This approach demonstrates the modularity of one-pot syntheses, allowing for the assembly of highly substituted imidazoles from readily available starting materials. nih.gov
Another versatile one-pot method for generating 2,4(5)-disubstituted imidazoles starts from methyl ketones. researchgate.net This process involves the in situ oxidation of the methyl ketone to a glyoxal intermediate, followed by condensation with an aldehyde and ammonium acetate. researchgate.net This avoids the need to handle potentially unstable α-ketoaldehydes directly. Similarly, a metal-free, one-pot process can generate the necessary ketoaldehyde from a ketone through oxidation, which then undergoes a dehydrative coupling with an aldehyde and ammonium acetate to form the imidazole. rsc.org
Microwave-assisted one-pot syntheses have also been developed to accelerate the formation of imidazole derivatives. A sequential two-step, one-pot multicomponent reaction has been used to create imidazo[1,2-a]pyrimidine-containing trisubstituted and tetrasubstituted imidazoles. nih.gov This method involves the initial formation of an imine, followed by cyclization with benzil and ammonium acetate under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov
Yield Optimization and Reaction Condition Analysis
The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is critical for maximizing the yield and purity of synthesized imidazoles. A wide range of catalysts have been explored to promote the cyclocondensation reaction.
For the one-pot synthesis of 2,4(5)-disubstituted imidazoles from methyl ketones, a catalytic amount (10 mol%) of aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO) at 85 °C was found to be effective for the initial oxidation step. researchgate.net Subsequent condensation with an aldehyde and ammonium acetate in a methanol/DMSO mixture provided the desired imidazole in good yield. researchgate.net The use of various solid-supported and heterogeneous catalysts has also proven effective, offering advantages such as easy separation and reusability. nih.gov For example, catalysts like silica-supported S-sulfonic acid (SBSSA), MoO3-SiO2, and ZSM-11 have been successfully employed in the synthesis of 2,4,5-triaryl imidazoles. nih.gov In one study, lipase (B570770) was identified as a highly efficient biocatalyst for synthesizing imidazo[1,2-a]pyridines, achieving a 95% yield in ethanol at 30°C. rsc.org
The choice of solvent can significantly impact reaction efficiency. Studies have shown that for certain imidazole syntheses, polar solvents like ethanol or acetonitrile (B52724) (CH3CN) provide superior results. nih.govrsc.org In the lipase-catalyzed synthesis, ethanol was found to be the optimal solvent, outperforming methanol, tetrahydrofuran, dichloromethane, water, and 1,4-dioxane. rsc.org In other cases, solvent-free conditions at elevated temperatures (130 °C) have been used with solid-supported catalysts like SBSSA. nih.gov
The following table summarizes various optimized reaction conditions for the synthesis of substituted imidazoles.
| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |
| p-Toluenesulfonic acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Ethyl Alcohol | 100 °C (Microwave) | 46-80% | nih.gov |
| Lipase | 2-Aminopyridine, Phenacyl Bromide | Ethanol | 30 °C | 95% | rsc.org |
| HBr (10 mol%) / DMSO | Acetophenone, p-Tolualdehyde, NH4OAc | MeOH/DMSO | 85 °C | 69% | researchgate.net |
| MoO3-SiO2 | α-Diketone, Aromatic Aldehyde, NH4OAc | CH3CN | Reflux | up to 95% | nih.gov |
| SiO2-Cu2O | Benzil, Benzaldehyde, NH4OAc | Ethanol | Reflux | High | nih.gov |
| ZSM-11 | 1,2-Diketone, Aldehyde, NH4OAc | Solvent-free | 100 °C | High | nih.gov |
Functionalization and Derivatization Strategies for Enhancing Molecular Diversity
To explore the chemical space around the imidazole core and develop analogues with tailored properties, various functionalization and derivatization strategies are employed. These include regioselective substitutions, the synthesis of hybrid molecules, and covalent conjugation to larger structures.
Regioselective Substitution Reactions
Controlling the position of substituents on the imidazole ring is a key challenge in synthesis. Regioselective methods allow for the specific functionalization of the C2, C4, or C5 positions. The lithiation of N-protected imidazoles is a powerful technique for achieving regioselectivity. For example, 1-(N,N-dimethylsulphamoyl)imidazole can undergo 2,5-dilithiation at low temperatures. rsc.org Subsequent reactions of the dilithio intermediate with electrophiles show selectivity for reaction at the C5 position. rsc.org
A method for the regioselective synthesis of 1,4-disubstituted imidazoles has been developed from glycine (B1666218) derivatives. rsc.org This sequence involves a double aminomethylenation to form a 2-azabuta-1,3-diene, which then undergoes a transamination/cyclization with an amine nucleophile to yield the 1,4-disubstituted product with complete regioselectivity. rsc.org
For the synthesis of 1,2,5-trisubstituted imidazoles, a highly regioselective method involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov This reaction produces 1,2,5-trisubstituted imidazole-5-carboxaldehydes with high selectivity over the 1,2,4-isomer. nih.gov The functionalization of a pre-formed imidazole ring through transition-metal-catalyzed C-H activation is another emerging strategy for regioselective substitution. researchgate.net
Synthesis of Hybrid Imidazole Derivatives
Hybrid molecules, which combine the imidazole scaffold with other pharmacophores or functional moieties, are a major focus of medicinal chemistry research. nih.gov This strategy aims to create multifunctional compounds with novel or enhanced activities.
Examples of this approach include the synthesis of imidazole-1,2,4-oxadiazole hybrids. nih.gov These compounds have been evaluated for their antiproliferative activities, with some derivatives showing significant potency against various cancer cell lines. nih.gov Another class of hybrid molecules involves fusing the imidazole ring with other heterocyclic systems, such as the thiazole (B1198619) ring, to create potential enzyme inhibitors. nih.gov
The concept of hybrid derivatives also extends to materials science. Imidazole groups can be introduced into covalent organic frameworks (COFs) through post-synthetic modification. mdpi.com In one example, an imine-linked COF was modified by introducing 2-ethynyl-1H-imidazole. The resulting imidazole-functionalized COF could then coordinate with transition metal ions (Fe³⁺, Co²⁺, and Ni²⁺) to create novel electrocatalysts for the oxygen evolution reaction. mdpi.com
Covalent Modification and Conjugation Techniques
Covalent modification allows for the attachment of imidazole derivatives to surfaces, polymers, or nanomaterials, imparting new functionalities to the bulk material. A common strategy involves using an imidazole derivative that has a reactive handle suitable for conjugation.
For example, multiwalled carbon nanotubes (MWCNTs) have been covalently modified with imidazole-based ionic liquids. researchgate.net One approach involves the reaction of carboxylated MWCNTs with 1-(3-aminopropyl)imidazole (B109541) via DCC-mediated amide bond formation. researchgate.net This creates an imidazole-functionalized nanotube, which can be further reacted to form imidazolium (B1220033) salts on the surface. researchgate.net Such modifications can improve the dispersion and solubility of the nanotubes in various media. researchgate.net
Conjugation techniques are also crucial in biological applications. The covalent bonding of imidazole-based inhibitors to their target proteins is a strategy used in drug design. This can lead to irreversible inhibition and prolonged duration of action. nih.gov The interaction often involves a reactive group on the imidazole derivative forming a covalent bond with a specific amino acid residue, such as cysteine, in the active site of the target protein. nih.gov
Computational and Theoretical Elucidation of 5 Methoxy 2 4 Methoxyphenyl 1h Imidazole
Quantum Chemical Characterization
Quantum chemical calculations are instrumental in providing a deep understanding of the intrinsic properties of a molecule at the electronic level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Affinity, Ionization Potential)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis for 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole would involve calculating these energies to predict its stability and potential for participating in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its potential biological activity or role in materials.
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict spectroscopic data that can be compared with experimental results to confirm a molecule's structure. By calculating the magnetic shielding tensors for each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an infrared (IR) spectrum can be predicted. For this compound, these predicted spectra would serve as a benchmark for experimental characterization, aiding in the assignment of peaks in measured spectra.
Molecular Interactions and Binding Affinity Predictions
If this compound were being investigated as a potential drug candidate, computational docking studies would be performed. This involves simulating the interaction of this compound with a biological target, such as a protein or enzyme. These simulations predict the preferred binding orientation of the molecule within the active site of the target and estimate the binding affinity. This information is vital for structure-based drug design, helping to rationalize the molecule's biological activity and guiding the design of more potent derivatives.
Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors, Proteins)
No molecular docking studies specifically for this compound were found.
Ligand-Protein Interaction Analysis and Binding Site Characterization
Without docking studies, there is no corresponding analysis of ligand-protein interactions or characterization of binding sites for this compound.
Computational Assessment of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
No computational assessments detailing the non-covalent interactions of this specific molecule with biological targets are available.
In Silico Pharmacological Predictions
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
No in silico ADME predictions for this compound have been published in the reviewed sources.
Computational Assessment of Bioavailability
No computational assessments of bioavailability for this specific compound were found.
Due to the absence of specific research on "this compound," this article cannot be completed as requested.
Biological Activities and Molecular Mechanisms of 5 Methoxy 2 4 Methoxyphenyl 1h Imidazole and Analogues
Anticancer Potential and Mechanistic Insights
Research into imidazole (B134444) and benzimidazole (B57391) derivatives has revealed significant anticancer potential, primarily through the inhibition of cancer cell proliferation, induction of programmed cell death, and interference with key signaling pathways essential for tumor growth and survival.
The anticancer activity of novel therapeutic agents is initially assessed by evaluating their ability to kill cancer cells in a laboratory setting. Analogues of 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole, particularly those based on the benzimidazole scaffold, have demonstrated cytotoxic effects against a panel of human cancer cell lines.
For instance, a series of newly synthesized benzimidazole derivatives showed varied cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. One derivative, referred to as benzimidazole 4 , was particularly effective against MCF-7 cells with a half-maximal inhibitory concentration (IC₅₀) of 8.86 µg/mL, while another, benzimidazole 2 , showed the highest activity against HCT-116 cells with an IC₅₀ of 16.18 µg/mL. dntb.gov.ua
In another study, a different benzimidazole derivative, named se-182 , was tested against four human cancer cell lines. It exhibited potent cytotoxic action against human lung carcinoma (A549) and liver cancer (HepG2) cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. nih.gov Further research on novel 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides identified compound 5o as a highly potent agent against the A549 lung cancer cell line, with an IC₅₀ value of 0.15 µM. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Imidazole Analogues
| Compound | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| Benzimidazole 4 | MCF-7 | 8.86 µg/mL | dntb.gov.ua |
| Benzimidazole 2 | HCT-116 | 16.18 µg/mL | dntb.gov.ua |
| se-182 | A549 | 15.80 µM | nih.gov |
| se-182 | HepG2 | 15.58 µM | nih.gov |
This table is interactive. Click on the headers to sort.
Beyond simply killing cancer cells, understanding how these compounds work is critical. Many benzimidazole analogues exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from dividing.
Flow cytometric analysis has been a key tool in elucidating these mechanisms. For example, the potent benzimidazole derivative 5o was found to induce apoptosis in A549 lung cancer cells and also caused the cells to arrest in the S phase of the cell cycle in a dose-dependent manner. nih.gov Similarly, a cis-restricted pyridine (B92270) analogue, compound 9p , was shown to effectively induce apoptosis in HeLa cervical cancer cells. nih.gov After a 48-hour treatment, higher concentrations of compound 9p led to a significant increase in the apoptotic cell population. nih.gov
Other studies have shown that benzimidazole derivatives can halt the cell cycle at different checkpoints. The compound Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) caused human cervical cancer cells to arrest in the G2/M phase, a critical stage for cell division. researchgate.net This G2/M arrest is a common mechanism for agents that interfere with the mitotic machinery of the cell. nih.govresearchgate.net A 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid was also found to cause cell cycle arrest at the G2/M stage in both HepG2 and MCF-7 cells. f1000research.com In contrast, some triazole derivatives have been reported to induce cell cycle arrest at the S phase or the sub-G1 phase in melanoma and colon cancer cells, respectively. researchgate.net This indicates that the specific structural features of each compound influence its precise cellular effects. researchgate.net
To develop more effective and selective cancer therapies, it is essential to identify the specific molecules (or targets) within the cancer cell that a drug interacts with. Analogues of this compound have been found to inhibit several key proteins involved in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein kinase that plays a central role in angiogenesis—the formation of new blood vessels. researchgate.netnih.gov Tumors require a blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer drugs. nih.gov
Several heterocyclic compounds with scaffolds similar to imidazole have been investigated as VEGFR-2 inhibitors. researchgate.net For example, a series of quinazoline-benzenesulfonamide hybrids were designed and evaluated for their VEGFR-2 inhibitory activity. Among them, compound 5 was identified as a potent inhibitor with an IC₅₀ value of 0.24 µM, comparable to the standard drug sunitinib. researchgate.net In a separate study, a novel lead compound, VH02 , was identified through in silico screening and found to inhibit VEGFR-2 with an IC₅₀ of 0.56 µM. wikipedia.org This compound also demonstrated anti-angiogenic effects by inhibiting the formation of tube-like structures in endothelial cells, a key step in blood vessel formation. wikipedia.org The ability of such compounds to inhibit VEGFR-2 highlights a promising strategy for cutting off the nutrient supply to tumors.
The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell growth, survival, and differentiation. nih.gov Mutations in the BRAF gene are common in several cancers, most notably melanoma, making it an important therapeutic target. nih.gov
The benzimidazole and imidazole scaffolds have proven to be effective templates for designing potent B-Raf inhibitors. nih.govwikipedia.org For example, a class of benzimidazole-based derivatives was developed with the potential for dual inhibition of both EGFR and the mutated form, BRAFV600E. nih.govresearchgate.net Compounds 4c and 4e from this series showed significant activity as dual inhibitors. nih.govresearchgate.net Another study led to the discovery of RAF265 , an imidazo-benzimidazole that potently inhibits B-RafV600E and has advanced into clinical trials. The well-known anti-parasitic drug Mebendazole, which has a benzimidazole core, has also been shown to inhibit B-Raf kinase, contributing to its repositioning as a potential anticancer agent.
Microtubules are essential components of the cell's cytoskeleton, playing a vital role in maintaining cell structure, transport, and, most critically, forming the mitotic spindle during cell division. researchgate.net Drugs that interfere with the assembly (polymerization) or disassembly of tubulin, the protein subunit of microtubules, are among the most successful anticancer agents. researchgate.net
The benzimidazole scaffold has been a fruitful source of tubulin polymerization inhibitors. nih.gov These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, which prevents the proper formation of microtubules. A study on 1H-benzimidazol-2-yl hydrazones found that these compounds could slow down tubulin polymerization, similar to the known inhibitor nocodazole. Another benzimidazole derivative, MBIC, was shown to markedly interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cervical cancer cells. researchgate.net Similarly, certain pyridine derivatives have been shown to inhibit tubulin polymerization in a concentration-dependent manner, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Molecular Target Identification and Inhibition Profiling
Carbonic Anhydrase IX Inhibition
The imidazole scaffold is a key feature in the design of carbonic anhydrase (CA) inhibitors, with various derivatives showing potent activity against several isoforms. tandfonline.comacs.org Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes, including tumorigenesis. nih.govnih.gov The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a validated target for anticancer drugs due to its high expression in hypoxic tumors and restricted presence in normal tissues. nih.govnih.gov
While direct inhibitory data for this compound on CA IX is not extensively documented in the reviewed literature, studies on structurally related compounds highlight the potential of this chemical class. For instance, a series of benzenesulphonamides incorporating a 1,2,3-triazole ring attached to an imidazole core have been synthesized and evaluated for their inhibitory action against several human CA isoforms. nih.gov Notably, compounds featuring a 4-methoxyphenyl (B3050149) substituent, which is also present in the title compound, demonstrated significant inhibition of the tumor-associated hCA IX isoform. nih.gov
One such analogue, 3-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide , exhibited a strong inhibitory effect on hCA IX. nih.gov The inhibition constants (Kᵢ) for this and other related derivatives against hCA IX and other isoforms reveal a profile of potent, and in some cases selective, inhibition. nih.gov Generally, imidazole-based compounds are recognized as potent inhibitors of CA IX and XII. researchgate.net The design of such inhibitors often leverages the imidazole core to achieve high potency and selectivity for tumor-associated isoforms over cytosolic ones like hCA I and II. researchgate.netnih.gov
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
|---|---|---|---|
| 3-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | hCA IX | 22.5 | nih.gov |
| 4-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | hCA IX | 16.4 | nih.gov |
| An Imidazole-based Sulfonamide Analogue (Compound 5a) | hCA IX | 12.9 | researchgate.net |
| An Imidazole-based Sulfonamide Analogue (Compound 5b) | hCA IX | 18.2 | researchgate.net |
Interference with DNA Activities and Signaling Pathways
The imidazole nucleus is a prominent pharmacophore in the development of agents that interact with DNA and modulate associated signaling pathways. tandfonline.comnih.gov Various imidazole derivatives have been shown to exert anticancer effects through mechanisms involving DNA damage and the inhibition of enzymes crucial for DNA replication and maintenance. nih.govdovepress.com
One of the primary mechanisms reported for imidazole-containing compounds is the inhibition of topoisomerase enzymes. A series of N-fused imidazoles were identified as potent catalytic inhibitors of human topoisomerase IIα (hTopoIIα) without acting as DNA intercalators. nih.gov These compounds demonstrated greater anticancer activity than etoposide (B1684455) in certain cancer cell lines. nih.gov Other research has focused on designing hybrid molecules, such as imidazole-2-thiones linked to acenaphthylenone, which function as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Some imidazole derivatives have also been found to bind with and damage DNA, with certain compounds inducing potent damage in calf thymus DNA (ctDNA). nih.govresearchgate.net
Beyond direct interaction with the DNA helix, imidazole derivatives can influence epigenetic targets and signaling pathways. Benzimidazole derivatives, which share a core structural similarity, are known to interact with targets like DNA methyltransferases. rsc.org Furthermore, some imidazole-based compounds have been shown to stabilize DNA G-quadruplex structures, such as the c-MYC G-quadruplex, leading to antitumor activity with potentially fewer side effects than conventional chemotherapeutics. tandfonline.comdovepress.com
| Mechanism of Action | Specific Target/Effect | Compound Class | Reference |
|---|---|---|---|
| Topoisomerase Inhibition | Catalytic inhibition of human topoisomerase IIα | N-fused imidazoles | nih.gov |
| DNA Intercalation | Dual DNA intercalation and topoisomerase II inhibition | Acenaphthylenone-imidazole-2-thione hybrids | nih.gov |
| DNA Damage | Induction of damage in calf thymus DNA (ctDNA) | 4-phenyl-imidazoles | nih.govresearchgate.net |
| G-Quadruplex Stabilization | Stabilization of c-MYC G-quadruplex DNA | Imidazole derivatives | tandfonline.comdovepress.com |
| Epigenetic Modulation | Inhibition of DNA methyltransferases | Benzimidazole derivatives | rsc.org |
Antimicrobial Spectrum and Action Mechanisms
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Imidazole derivatives represent a class of compounds with a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov The antibacterial potential of this scaffold is attributed to its five-membered heterocyclic structure containing two nitrogen atoms and two double bonds. mdpi.comresearchgate.net
Research into substituted imidazoles has yielded compounds with significant antibacterial properties. For example, an azo dye containing a p-methoxyphenyl substituent on the N-1 position of the imidazole ring was investigated for its synergistic antibacterial activity, demonstrating the relevance of this specific substitution pattern. uminho.pt In another study, metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol , a structural analogue, displayed inhibitory effects against various bacterial strains. nih.gov
While many imidazole derivatives show promise, activity can be highly dependent on the specific substitution pattern. Studies on 4,5-diphenyl-1H-imidazole derivatives found that most of the tested compounds lacked significant antibacterial activity against strains like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. scirp.orgsemanticscholar.org However, other modifications have proven more successful. Imidazole derivatives incorporating a 2,4-dienone motif exhibited potent inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, certain benzimidazole derivatives have shown strong activity against S. aureus and even methicillin-resistant S. aureus (MRSA). researchgate.net
| Compound/Derivative Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Imidazole-dienone hybrid (Compound 42) | Staphylococcus aureus UA1758 | 4 | nih.gov |
| Imidazole-dienone hybrid (Compound 31) | Staphylococcus aureus UA1758 | 8 | nih.gov |
| Imidazole-dienone hybrid (Compound 42) | Staphylococcus epidermidis UF843 | 8 | nih.gov |
| Nitroimidazole-oxadiazole hybrid (Compound 62e) | Escherichia coli ATCC 35128 | 4.9 - 17 | nih.gov |
| Metronidazole-triazole conjugate (Compound 38o) | Escherichia coli | 0.008 (8 nM) | nih.gov |
| Metronidazole-triazole conjugate (Compound 38o) | Pseudomonas aeruginosa | 0.055 (55 nM) | nih.gov |
Antifungal Efficacy against Pathogenic Fungi
The imidazole scaffold is the foundation for many clinically important antifungal agents. nano-ntp.com Derivatives of imidazole are known to be effective against a range of pathogenic fungi, including Candida species and various molds. mdpi.comnih.gov Their mechanism often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nano-ntp.com
A study on di- and tri-substituted imidazoles identified compounds with significant antifungal effects. nih.gov Notably, 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole , an analogue sharing the dimethoxyphenyl feature with the title compound, emerged as a lead compound with good antifungal action, exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against the tested fungal strains. nih.gov Another related compound, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole , also displayed appreciable antifungal activity at the same concentration. nih.gov
Further research has shown that imidazole derivatives containing a 2,4-dienone motif possess strong, broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant isolates. nih.gov Metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol also demonstrated inhibitory activity against fungal strains. nih.gov These findings underscore the potential of the imidazole core, particularly when substituted with methoxyphenyl groups, in the development of new antifungal agents. nih.gov
| Compound | Fungal Strain(s) | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | 12.5 | nih.gov |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | 12.5 | nih.gov |
| Imidazole-dienone hybrid (Compound 31) | Candida albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |
| Imidazole-dienone hybrid (Compound 42) | Candida albicans 64110 (Fluconazole-resistant) | 8 | nih.gov |
| 4,5-diphenyl-1H-imidazole derivative (Compound 3c) | Tested fungal strains | 15.62 | researchgate.net |
Investigation of Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)
The antimicrobial effects of imidazole derivatives are mediated through several distinct mechanisms of action. mdpi.comnano-ntp.com These compounds can target fundamental cellular processes in both bacteria and fungi, leading to growth inhibition or cell death.
A primary mechanism involves the disruption of microbial cell membranes. mdpi.comnano-ntp.com Imidazole derivatives can insert into the lipid bilayer, compromising membrane integrity and increasing its permeability. This leads to the leakage of essential ions and macromolecules, ultimately resulting in cell lysis. nano-ntp.com
In fungi, a well-established target for imidazole-based drugs is the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting it, imidazoles prevent the formation of ergosterol, a vital structural element of the fungal cell membrane, thereby disrupting its function and integrity. nano-ntp.com
Other reported mechanisms include interference with nucleic acid synthesis and protein function. tandfonline.commdpi.com Some imidazole compounds have been shown to inhibit bacterial DNA replication or break DNA strands. tandfonline.commdpi.com Additionally, the antimicrobial activity of metal complexes of imidazole analogues may be attributed to the metal ion's ability to interact with microbial proteins, hindering their normal biological functions. nih.gov
Anti-inflammatory Responses and Molecular Pathways
The imidazole ring is a key pharmacophore in compounds designed for anti-inflammatory activity. benthamdirect.comsciencescholar.us Derivatives of imidazole have demonstrated efficacy in various models of inflammation, acting through the modulation of key molecular pathways. nih.govacs.org
Studies on substituted imidazoles have revealed potent anti-inflammatory properties. In an in vivo carrageenan-induced rat paw edema model, the analogue 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole was found to be one of the most active compounds, producing 56.17% inhibition of inflammation. nih.gov This highlights the potential contribution of the methoxyphenyl group to the anti-inflammatory profile. nih.gov
The molecular mechanisms underlying these effects often involve the inhibition of critical signaling enzymes. The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of inflammatory responses, and several imidazole derivatives have been developed as potent p38 MAP kinase inhibitors. acs.orgnih.gov For instance, certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives showed considerable p38 kinase inhibitory activity. acs.orgnih.gov Similarly, 1-hydroxy-2,4,5-triaryl imidazoles, including the analogue 5-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-(quinoline-4-yl)-1H imidazole-1-ol , have been investigated as anti-cytokine agents that act via p38α MAP kinase inhibition. nih.gov Other proposed anti-inflammatory mechanisms for the imidazole class include the inhibition of the COX-2 enzyme and the suppression of neutrophil degranulation. tandfonline.com
| Compound | Assay/Model | Activity | Reference |
|---|---|---|---|
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Carrageenan-induced rat paw edema | 56.17% inhibition | nih.gov |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Carrageenan-induced rat paw edema | 58.02% inhibition | nih.gov |
| Imidazole Derivative (AA6) | p38 MAP kinase inhibition | IC₅₀ = 403.57 nM | acs.orgnih.gov |
| Imidazole Derivative (AA6) | Albumin denaturation inhibition | IC₅₀ = 33.27 µg/mL | acs.org |
In Vivo Anti-inflammatory Assessment in Animal Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible experimental method for evaluating acute inflammation and screening potential anti-inflammatory agents. researchgate.net The injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which typically peaks within a few hours. researchgate.netnih.gov The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group. nih.govnih.gov
While specific in vivo data for this compound is not extensively detailed in the available literature, studies on analogous imidazole structures demonstrate the anti-inflammatory potential of this chemical class. For instance, various mono-substituted 2,4,5-triphenyl imidazole derivatives have been shown to be effective in reducing edema volume in the carrageenan-induced rat paw edema model. researchgate.net Similarly, other research on 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles has included screening for anti-inflammatory activities using standard methods. ijpsonline.com The model involves injecting carrageenan to induce inflammation, which leads to the release of inflammatory mediators and an increase in inflammatory cells, causing edema. science-line.com The efficacy of a compound is often measured as the percentage inhibition of edema over several hours. nih.govnih.gov
Modulation of Inflammatory Mediators (e.g., Nitric Oxide Release, Reactive Oxygen Species, IL-6 Production)
A key mechanism underlying the anti-inflammatory effects of many compounds is the modulation of inflammatory mediators. The overproduction of substances like nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of the inflammatory process. nih.govnih.govresearchgate.net
Research into imidazole-containing compounds has shown their capacity to interfere with these pathways. Studies have reported that certain tetra-substituted imidazole derivatives can inhibit the secretion of nitric oxide metabolites and pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cell lines stimulated by lipopolysaccharide (LPS). researchgate.net The inhibition of NO production is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its generation during inflammation. nih.govresearchgate.net Likewise, the reduction in IL-6 production at both the protein and mRNA levels has been observed with potential anti-inflammatory agents. researchgate.net For example, the natural compound Celastrol has been shown to reduce levels of IL-6, IL-1β, and TNF-α in models of acute pulmonary injury. healthbiotechpharm.org This ability to suppress key inflammatory signaling molecules suggests that imidazole analogues may exert their anti-inflammatory effects by targeting these critical pathways. nih.gov
Inhibition of Cyclooxygenase (COX-1/COX-2) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade as they catalyze the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. nih.govjpp.krakow.pl COX-1 is typically considered a "housekeeping" enzyme involved in maintaining normal physiological functions, while COX-2 is inducible and its expression increases dramatically at sites of inflammation. jpp.krakow.pl Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes. medchemexpress.comstanford.edu
Antioxidant Capacity and Redox Modulatory Effects
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide Radical)
The antioxidant potential of a compound is frequently evaluated through its ability to scavenge stable free radicals in vitro. Common assays include the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov In these tests, an antioxidant compound donates a hydrogen atom to the radical, neutralizing it and causing a measurable change in color. nih.govmedchemexpress.com
Studies on analogues of this compound have demonstrated notable antioxidant activity. For example, the tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (referred to as HL), and its transition metal complexes have been assessed for their radical scavenging capabilities. nih.gov The study found that the ligand (HL) itself showed better antioxidant activity than its metal complexes, which was attributed to the presence of a hydrogen-donating hydroxyl group. nih.gov The compounds were found to be more active in the DPPH assay compared to the ABTS assay. nih.gov
Other Pharmacological Profiles
Antimalarial Activity against Parasitic Strains (in vitro)
The search for novel antimalarial agents is critical in overcoming the challenge of drug-resistant malaria. Imidazole-containing compounds have emerged as a promising chemotype in this area. While direct in vitro antimalarial data for this compound is not extensively detailed in the available literature, studies on closely related analogues provide significant insights into the potential of this structural class.
A notable analogue, DDD01034957, which shares the core imidazole structure, has demonstrated fast-acting antimalarial properties against the asexual stages of Plasmodium falciparum in vitro. nih.gov This compound was found to rapidly decrease parasite viability within 24 hours at a concentration of 3.2 µM (10 times its IC50), a rate comparable to the established fast-acting antimalarials artesunate (B1665782) and chloroquine. nih.gov However, structure-activity relationship (SAR) studies on analogues of DDD01034957 revealed that the position of the methoxy (B1213986) group is crucial for its antimalarial efficacy. Shifting the methoxy group from the meta to the para position resulted in a complete loss of antimalarial activity. nih.gov This suggests that the specific substitution pattern on the phenyl ring is a key determinant of the compound's interaction with its parasitic target.
Furthermore, the antimalarial activity of DDD01034957 was found to be more potent against P. falciparum than against Plasmodium knowlesi. nih.gov This species-specific efficacy highlights the nuanced interactions between the compound and parasitic factors.
Another study focused on derivatives of SKM13, where a phenyl group was modified. The introduction of an electron-donating methoxy group (-OMe) in the derivative SKM13-MeO was explored to enhance its antimalarial effect. parahostdis.org While this indicates the relevance of the methoxyphenyl moiety in antimalarial drug design, direct comparative data with this compound is not available.
Additionally, a chalcone derivative, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, was evaluated for its antiplasmodial activity. It exhibited an IC50 of 24.4 µM against the W2 strain of P. falciparum and median IC50 values of 38.7 µM and 6.7 µM against circulating strains of P. vivax and P. falciparum, respectively. scielo.br
Table 1: In vitro Antimalarial Activity of Imidazole Analogues and a Related Compound
| Compound/Analogue | Parasite Strain(s) | Key Findings |
| DDD01034957 | Plasmodium falciparum (3D7 strain), Plasmodium knowlesi | Fast-acting against P. falciparum; activity is sensitive to the position of the methoxy group. Less potent against P. knowlesi. nih.gov |
| SKM13-MeO | Plasmodium falciparum (3D7 and D6 strains) | Designed to enhance antimalarial effect through the introduction of a methoxy group on the phenyl ring. parahostdis.org |
| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2 and wild strains), P. vivax (wild strains) | IC50 of 24.4 µM against W2 strain; varying efficacy against wild strains of P. falciparum and P. vivax. scielo.br |
Targeted Enzymatic Inhibition (e.g., Acetylcholinesterase, Xanthine (B1682287) Oxidase, Linoleate (B1235992) Oxygenase)
The imidazole nucleus is a versatile scaffold for designing enzyme inhibitors. Research has particularly highlighted the potential of analogues of this compound as inhibitors of xanthine oxidase.
Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. uni.lu Overactivity of this enzyme can lead to hyperuricemia and gout. uni.lunih.gov A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, which are analogues of the subject compound, have been synthesized and evaluated for their xanthine oxidase inhibitory potential. uni.lunih.govplu.mx
Within this series, the 1-hydroxyl substituted derivatives demonstrated excellent inhibitory potency, with IC50 values in the micromolar to nanomolar range. uni.lunih.govplu.mx For instance, compounds 4d and 4e from this series exhibited an exceptionally potent IC50 of 0.003 µM, while compound 4f had an IC50 of 0.006 µM. uni.lunih.govplu.mx These values are comparable to that of febuxostat, a known xanthine oxidase inhibitor (IC50 = 0.01 µM). uni.lunih.govplu.mx Kinetic studies, through Lineweaver-Burk plot analysis, revealed that a representative compound from this series, 4f , acts as a mixed-type inhibitor of xanthine oxidase. nih.govplu.mx
Table 2: Xanthine Oxidase Inhibitory Activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives
| Compound | IC50 (µM) |
| 4d | 0.003 uni.lunih.govplu.mx |
| 4e | 0.003 uni.lunih.govplu.mx |
| 4f | 0.006 uni.lunih.govplu.mx |
| Febuxostat (Reference) | 0.01 uni.lunih.govplu.mx |
Information regarding the direct inhibition of acetylcholinesterase and linoleate oxygenase by this compound was not found in the reviewed literature.
Receptor Modulation and Signal Transduction Pathway Interference
The imidazole framework is also implicated in the modulation of various receptors and signaling pathways. While specific data for this compound is limited, studies on other imidazole-containing molecules provide a basis for understanding its potential in this domain.
Research into a series of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazole derivatives has shed light on their ability to modulate the µ-opioid receptor (MOP). nih.govresearchgate.net These receptors are G protein-coupled receptors (GPCRs) involved in pain perception. nih.gov Certain compounds within this series were found to act as negative allosteric modulators (NAMs) of the human µ-opioid receptor. nih.govnih.gov A NAM can weaken the effect of an agonist, which could be a strategy to reduce the side effects of classical opioids. nih.gov One of the studied compounds demonstrated no direct (orthosteric) affinity or intrinsic activity but was able to inhibit the efficacy of the MOP agonist DAMGO, confirming its role as a NAM. nih.govresearchgate.net
In a different context, a methoxyphenyl-containing compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov This pathway is involved in inflammatory processes. MMPP was shown to reduce neuroinflammation and amyloidogenesis by inhibiting the activation of STAT3. nih.gov Although structurally distinct from this compound, this finding underscores the potential for methoxyphenyl moieties to contribute to the modulation of critical signaling cascades.
Structure Activity Relationship Sar Studies of 5 Methoxy 2 4 Methoxyphenyl 1h Imidazole Derivatives
Impact of Substituents on Biological Activity
The biological profile of 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole derivatives can be significantly modified by introducing or altering substituents at various positions on the heterocyclic and aromatic rings.
Role of Methoxy (B1213986) Groups on Efficacy and Selectivity
The methoxy (-OCH3) groups are critical features of the this compound scaffold, exerting a significant influence on the molecule's electronic and steric properties. A methoxy group can act as an electron-donating group through resonance, where its lone pair of electrons delocalizes into an aromatic ring, or as an electron-withdrawing group through induction due to the high electronegativity of the oxygen atom. stackexchange.com The net effect depends on its position on the ring. stackexchange.com
When attached to a phenyl ring at the para position, the electron-donating resonance effect is dominant, which can enhance the binding affinity of the molecule to biological targets. stackexchange.com Studies on related imidazole (B134444) derivatives have shown that the presence of a 4-methoxy group on a phenyl ring can be crucial for certain biological activities. For example, in a series of imidazothiazole-benzimidazole derivatives, a 4-methoxy substitution on the phenyl ring at the C6 position of the imidazothiazole system generally led to high activity against the A549 cancer cell line. nih.gov Similarly, the inclusion of a 4-methoxy group on a phenylsulfonyl ring was found to increase the potency of certain anticancer agents. nih.gov
Influence of Phenyl Substituents at Different Imidazole Positions
The substitution pattern of phenyl groups on the imidazole core is a key determinant of biological activity. The core structure, 2,4,5-trisubstituted imidazole, serves as a versatile scaffold. The orientation and electronic nature of these phenyl rings can drastically alter the molecule's three-dimensional shape and its ability to fit into the binding pockets of target proteins.
In the crystal structure of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the central imidazole ring is not coplanar with the attached phenyl rings. researchgate.net This twisted conformation is critical for its biological function. Modifications at the 4 and 5 positions of the imidazole ring influence this spatial arrangement. For instance, replacing the phenyl groups with other substituents or introducing functional groups onto these phenyl rings can either enhance or diminish biological activity by altering these dihedral angles and, consequently, the molecule's interaction with its target.
Effects of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profile
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl rings of the this compound scaffold is a common strategy to modulate its pharmacological profile.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), cyano (-CN), or halogen atoms (e.g., -Cl, -F), decrease the electron density of the aromatic ring. This can enhance interactions with electron-rich pockets in target enzymes or receptors. In some heterocyclic compounds, the presence of an EWG like a chloro group has been shown to improve antibacterial activity. nih.govresearchgate.net Computational studies on related imidazole compounds have shown that introducing an EWG like a nitro group can significantly alter the electronic structure and absorption spectrum of the molecule. webofjournals.com
Electron-Donating Groups (EDGs): EDGs, such as hydroxyl (-OH), amino (-NH2), or alkyl groups, increase the electron density of the aromatic ring. The methoxy group (-OCH3) itself is a powerful EDG through resonance. stackexchange.com Enhancing the electron-donating capacity of the molecule can strengthen certain types of binding interactions, such as π-π stacking or cation-π interactions with the target protein. Studies have shown that EDGs on the phenyl ring can enhance the activity of some imidazole-based inhibitors. mdpi.com For example, in a study of imidazo[4,5-b]pyridine-based inhibitors, compounds with EDGs showed strong hydrogen-bonding interactions with the target protein. mdpi.com
Table 1: Impact of Substituent Type on Biological Activity of Imidazole Derivatives
| Substituent Type | General Effect on Phenyl Ring | Example Group | Potential Impact on Activity |
|---|---|---|---|
| Electron-Donating (EDG) | Increases electron density | -OCH3, -OH | Can enhance binding through π-π stacking or hydrogen bonding. stackexchange.commdpi.com |
Identification of Key Pharmacophores for Specific Bioactivities
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key features for this compound derivatives is crucial for designing new compounds with improved and specific activities.
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.
For classes of heterocyclic compounds, QSAR studies have shown that biological activity can be strongly influenced by a combination of constitutional, geometrical, physicochemical, and topological descriptors. researchgate.net Key descriptors often include:
Molecular Weight (MW): Influences absorption and distribution.
LogP (Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.
Polar Surface Area (PSA): Relates to hydrogen bonding potential and permeability.
Number of Rotatable Bonds: Affects conformational flexibility.
Topological Descriptors: Describe molecular size and shape.
By analyzing a series of derivatives of the this compound scaffold and measuring their biological responses, a QSAR model could be developed. Such a model would identify which combination of descriptors has the most significant impact on a specific activity (e.g., anticancer, antimicrobial), thereby guiding the design of more potent analogues.
Table 2: Common Molecular Descriptors in SAR Studies
| Descriptor | Property Measured | Relevance to Biological Activity |
|---|---|---|
| Molecular Weight (MW) | Size of the molecule | Affects diffusion, absorption, and fitting into binding sites. researchgate.net |
| LogP | Lipophilicity/Hydrophilicity | Influences solubility and ability to cross biological membranes. researchgate.net |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Predicts transport properties and hydrogen bonding capacity. researchgate.net |
Computational Modeling for SAR Elucidation
Computational modeling techniques, such as molecular docking and Density Functional Theory (DFT), are powerful tools for elucidating SAR at the molecular level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can reveal how different substituents alter the binding mode and affinity. For example, docking could show how adding a hydroxyl group creates a new hydrogen bond with an amino acid residue in the active site, thereby increasing potency. nih.gov These studies help visualize the interactions that form the basis of the pharmacophore.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of a molecule. webofjournals.com These calculations can determine properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). webofjournals.comresearchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and stability of the molecule. By calculating these properties for a series of derivatives, researchers can correlate electronic features with biological activity, providing a deeper understanding of the SAR observed experimentally.
Future Research Directions and Potential Therapeutic Implications
Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
Future research will likely focus on the rational design and synthesis of analogues of 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole to optimize its pharmacological profile. The goal is to create new chemical entities with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. This can be achieved through systematic modification of the core structure.
Key synthetic strategies may involve:
Modification of the Phenyl Ring Substituents: The methoxy (B1213986) group on the 2-phenyl ring is a key feature. Analogues could be synthesized by replacing this group with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halo, nitro) to modulate the electronic properties and binding interactions of the molecule nih.govnih.gov. For instance, studies on related imidazole (B134444) derivatives have shown that introducing different aryl groups at the 2-position can significantly influence anti-cytokine and p38α MAP kinase inhibitory action nih.gov.
Alteration of the Imidazole Core: The methoxy group at the 5-position of the imidazole ring can be replaced with other functional groups to explore structure-activity relationships (SAR). Furthermore, substitution at the N1 position of the imidazole ring could enhance interaction with biological targets or improve physicochemical properties nih.gov.
Introduction of Diverse Scaffolds: The core imidazole structure could be fused with other heterocyclic systems, a strategy that has proven effective in discovering potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) nih.gov.
These synthetic efforts would generate a library of novel compounds for biological screening.
Table 1: Potential Analogues and Design Rationale
| Modification Site | Proposed Substituent | Rationale for Design | Potential Therapeutic Area |
|---|---|---|---|
| 2-(4-methoxyphenyl) Ring | -OH, -Cl, -F, -CF3 | Modulate electronic properties and hydrogen bonding capacity to enhance kinase inhibition or receptor binding nih.gov. | Oncology, Inflammation |
| Imidazole Ring (C5-position) | -H, -CH3, -Cl | Probe the importance of the methoxy group for target interaction and metabolic stability. | Various |
| Imidazole Ring (N1-position) | Alkyl chains, Aryl groups | Improve cell permeability, modulate solubility, and introduce new interaction points with the target protein nih.gov. | Various |
| Core Scaffold | Fusion with quinoxaline or benzothiazole | Create rigid structures with novel geometries to target specific protein pockets, such as in EGFR or other enzymes nih.gov. | Oncology, Neurodegenerative Diseases |
Exploration of Undiscovered Biological Targets and Disease Applications
The diverse bioactivities reported for structurally similar imidazole compounds suggest that this compound and its future analogues may interact with a range of biological targets. Imidazole derivatives have been identified as inhibitors of p38 MAP kinase, antagonists of the glucagon receptor, and modulators of pathways involved in tumor growth . Further screening is warranted to uncover novel mechanisms of action and therapeutic applications.
Potential areas for biological investigation include:
Enzyme Inhibition: Screening against panels of kinases, proteases, and oxidoreductases could identify novel inhibitory activities. For example, certain trisubstituted imidazoles have been investigated as inhibitors of xanthine (B1682287) oxidase and acetylcholinesterase, suggesting potential applications in gout and Alzheimer's disease, respectively mdpi.com. Similarly, related compounds have shown inhibitory effects on 15-lipoxygenases (ALOX15), which are involved in inflammation nih.gov.
Receptor Modulation: The imidazole core can mimic the amino acid histidine, enabling it to bind to various receptors evitachem.com. High-throughput screening could reveal activity at G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.
Antiproliferative and Anticancer Activity: Given that many imidazole derivatives show promise as anticancer agents, future research should assess the cytotoxicity of this compound against a panel of human cancer cell lines mdpi.comnih.gov. Mechanistic studies could then explore effects on cell cycle progression and apoptosis induction .
Table 2: Potential Biological Targets for Future Exploration
| Target Class | Specific Example | Associated Disease Area | Rationale Based on Analogue Studies |
|---|---|---|---|
| Kinases | p38 MAP Kinase, EGFR | Inflammation, Cancer | Imidazole scaffolds are known kinase inhibitors nih.gov. |
| Oxidoreductases | Xanthine Oxidase, ALOX15 | Gout, Inflammation | Trisubstituted imidazoles and related structures show inhibitory activity mdpi.comnih.gov. |
| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease | Screening of imidazole libraries has identified AChE inhibitors mdpi.com. |
| Protein-Protein Interactions | MDM2-p53 | Cancer | Benzimidazole (B57391) scaffolds have been incorporated into MDM2 inhibitors mdpi.com. |
Integration of Advanced Computational Modeling with Experimental Research for Drug Discovery
The integration of computational chemistry with traditional experimental research is a powerful strategy to accelerate the drug discovery process. In silico techniques can guide the rational design of new analogues and help elucidate their mechanisms of action, saving considerable time and resources nih.gov.
Future research on this compound should leverage:
Molecular Docking: Docking studies can predict the binding modes and affinities of designed analogues within the active sites of potential biological targets, such as kinases or enzymes like cyclooxygenase (COX) nih.gov. This allows for the prioritization of compounds for synthesis and biological testing.
Pharmacophore Modeling: By analyzing the structures of known active imidazole derivatives, a common pharmacophore model can be developed nih.gov. This model highlights the key structural features required for biological activity and can be used to screen virtual libraries for new hits.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds researchgate.netmdpi.com. This helps in the early identification of molecules with poor drug-like properties, allowing chemists to focus on candidates with a higher probability of success in later developmental stages.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, confirming the stability of the interactions predicted by molecular docking nih.gov.
This synergistic approach, combining computational predictions with experimental validation, will be crucial for efficiently optimizing the therapeutic potential of this chemical scaffold nih.gov.
Development of Pre-clinical Candidate Molecules for Specific Therapeutic Areas
The ultimate goal of this research trajectory is the identification and development of a preclinical candidate molecule for a specific disease. This process begins with a "hit" compound, which could be the parent molecule this compound itself, that demonstrates promising activity in an initial screen.
The subsequent steps involve a multi-parameter optimization process:
Hit-to-Lead Optimization: The initial hit compound is systematically modified using the rational design principles and computational tools described above to generate a "lead" compound with improved potency, selectivity, and drug-like properties.
In Vitro Pharmacological Profiling: The lead compound and its key analogues are thoroughly characterized in a suite of in vitro assays to confirm their mechanism of action and assess their effects on cellular pathways.
Pharmacokinetic Evaluation: Studies are conducted to determine the metabolic stability of the compounds in liver microsomes and their permeability across cell membranes nih.gov.
In Vivo Efficacy Studies: The most promising lead compounds are advanced into animal models of the target disease (e.g., xenograft models for cancer, inflammatory models for arthritis) to evaluate their efficacy in vivo .
This iterative process of design, synthesis, and testing is aimed at producing a single compound with an optimal balance of efficacy, safety, and pharmacokinetic properties, making it suitable for formal preclinical development and potential entry into clinical trials.
Table 3: Hypothetical Pre-clinical Development Pathway
| Stage | Objective | Key Activities | Desired Outcome |
|---|---|---|---|
| Hit Identification | Discover initial activity. | High-throughput screening of this compound against a target panel. | A compound with confirmed, reproducible activity (a "hit"). |
| Lead Generation | Improve potency and initial drug-like properties. | SAR studies, synthesis of analogues, initial computational modeling. | A "lead" compound with nanomolar potency and favorable initial ADMET predictions. |
| Lead Optimization | Balance efficacy, selectivity, and pharmacokinetics. | Extensive analogue synthesis, in-depth biological profiling, metabolic stability assays, initial animal PK studies. | A preclinical candidate with a robust data package. |
| Preclinical Candidate Selection | Nominate one compound for formal development. | Efficacy studies in validated animal models, preliminary toxicology screening. | A single molecule ready for IND-enabling studies. |
Q & A
Q. What are the optimal synthetic routes for 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, methods for analogous imidazoles involve multi-step reactions. For example, imidazole rings can be constructed via cyclization of thiourea derivatives or via nucleophilic substitution reactions using aryl halides and methoxy-substituted precursors. Key variables include solvent choice (e.g., ethanol or DMF), catalysts (e.g., CuI for cross-coupling), and temperature control (60–120°C). Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Structural validation typically employs a combination of FT-IR (to confirm functional groups like C=N and C-O), <sup>1</sup>H/<sup>13</sup>C NMR (to assign aromatic protons and methoxy groups), and mass spectrometry (for molecular weight confirmation). Elemental analysis (C, H, N) is critical for purity assessment. For example, methoxy protons in the <sup>1</sup>H NMR spectrum typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .
Q. How can researchers address solubility challenges during experimental workflows?
Solubility in polar solvents (e.g., DMSO or methanol) is common for methoxy-substituted imidazoles. If precipitation occurs, sonication or mild heating (40–50°C) can improve dissolution. For chromatography, a gradient of ethyl acetate/hexane (20–50%) is effective for purification .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or regioisomerism) be resolved for this compound?
X-ray crystallography is the gold standard for resolving tautomeric equilibria (e.g., 1H- vs. 3H-imidazole forms). For example, a related compound, 4-(3-fluoro-4-methoxyphenyl)-1H-imidazole, was structurally confirmed via single-crystal diffraction, revealing bond lengths and angles consistent with the 1H-tautomer . Computational modeling (DFT calculations) can also predict stable tautomers by comparing Gibbs free energies .
Q. What strategies mitigate contradictions in reported bioactivity data for methoxy-substituted imidazoles?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To standardize results:
- Use positive controls (e.g., known kinase inhibitors for enzyme assays).
- Validate purity via HPLC (>95%) to exclude confounding impurities.
- Replicate experiments across independent labs to assess reproducibility .
Q. How can computational methods predict binding modes of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) against targets like α-glucosidase or COX-2 can identify potential binding pockets. For instance, a study on a triazole-imidazole hybrid (9c) revealed hydrogen bonding with active-site residues, validated by RMSD values <2.0 Å . MD simulations (50–100 ns) further assess stability of ligand-receptor complexes .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
Q. How can regioselectivity be controlled during functionalization of the imidazole core?
Electrophilic aromatic substitution (e.g., nitration) favors the C4 position due to electron-donating methoxy groups. For C5 modifications, directed ortho-metalation (e.g., using LDA) enables selective functionalization. Catalyst choice (e.g., Pd for Suzuki couplings) also directs reactivity .
Q. What are best practices for structure-activity relationship (SAR) studies on this scaffold?
- Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens).
- Correlate electronic effects (Hammett σ values) with bioactivity.
- Use QSAR models to predict activity cliffs and guide synthetic priorities .
Q. How can researchers validate the compound’s role in inhibiting specific enzymatic pathways?
- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Measure IC50 values using fluorogenic substrates.
- Confirm mechanism via Western blotting (e.g., phosphorylation status of downstream proteins) .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
